Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-acetylphenyl group and two ester groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 4-acetylbenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions generally include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: can be compared with other pyrrole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group at the para position of the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
dimethyl 1-(4-acetylphenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H17NO5/c1-10-15(17(21)23-4)14(16(20)22-3)9-18(10)13-7-5-12(6-8-13)11(2)19/h5-9H,1-4H3 |
InChI Key |
BNFPUGUBCCEZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=C(C=C2)C(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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